molecular formula C9H9N3O2S B1385838 (2S)-2-({thieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid CAS No. 63895-63-6

(2S)-2-({thieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid

Cat. No.: B1385838
CAS No.: 63895-63-6
M. Wt: 223.25 g/mol
InChI Key: QYLZMRKXDHONMV-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification Within Thienopyrimidine Derivatives

This compound belongs to the thieno[2,3-d]pyrimidine subfamily, which represents one of three distinct isomeric forms within the thienopyrimidine classification system. The thienopyrimidine scaffold constitutes a fused heterocyclic ring system that can be structurally considered as adenine bioisosteres, sharing fundamental similarities with purine bases found in both deoxyribonucleic acid and ribonucleic acid. This structural relationship to natural nucleotide bases has been instrumental in driving research interest toward thienopyrimidine derivatives as potential therapeutic agents.

The thieno[2,3-d]pyrimidine core structure features a thiophene ring fused to a pyrimidine ring at specific positions, creating a rigid bicyclic framework. Within this classification, three primary isomeric forms exist: thieno[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, and thieno[3,4-d]pyrimidines. The thieno[2,3-d]pyrimidine isomer, which forms the backbone of the compound under examination, has demonstrated particular significance in drug discovery applications due to its broad range of biological activities including anticancer, anti-inflammatory, antimicrobial, and central nervous system protective properties.

The specific compound this compound incorporates additional structural complexity through the attachment of a chiral alanine residue at the 4-position of the pyrimidine ring. This modification introduces stereochemical considerations, with the (2S)-configuration indicating the specific spatial arrangement of substituents around the chiral carbon center. The presence of the carboxylic acid functionality within the alanine moiety provides additional pharmacological relevance, as amino acid-derived compounds often exhibit enhanced bioavailability and tissue penetration characteristics.

Table 1. Structural Classification of Thienopyrimidine Isomers

Isomer Type Ring Fusion Pattern Biological Activity Range Research Applications
Thieno[2,3-d]pyrimidine 2,3-position fusion Anticancer, anti-inflammatory, antimicrobial, central nervous system protection Drug discovery, enzyme inhibition studies
Thieno[3,2-d]pyrimidine 3,2-position fusion Antimalarial, antibacterial, antifungal Anti-infective agent development
Thieno[3,4-d]pyrimidine 3,4-position fusion Antiparasitic, antiviral Tropical disease research

The molecular structure of this compound can be represented through its SMILES notation as CC@HC(O)=O, clearly demonstrating the connectivity between the thienopyrimidine core and the amino acid substituent. This structural arrangement creates multiple sites for potential molecular interactions, including hydrogen bonding through the amino group, π-π stacking interactions via the aromatic ring systems, and ionic interactions through the carboxylate functionality under physiological conditions.

The classification of this compound within thienopyrimidine derivatives extends beyond simple structural categorization to encompass functional considerations. Research has demonstrated that thieno[2,3-d]pyrimidine derivatives exhibit remarkable versatility in their biological activities, with structure-activity relationships revealing that modifications at various positions of the core scaffold can significantly alter pharmacological properties. The attachment of amino acid residues, as exemplified in this compound, represents a strategic approach to enhance drug-like properties while maintaining the inherent biological activity of the thienopyrimidine framework.

Historical Context of Thieno[2,3-d]pyrimidine Scaffold Development

The development of thieno[2,3-d]pyrimidine scaffolds represents a significant chapter in the evolution of heterocyclic chemistry, with origins tracing back to early investigations into purine analogs and their potential therapeutic applications. The recognition that thienopyrimidine structures could serve as bioisosteres for naturally occurring purine bases provided the initial impetus for systematic exploration of this chemical space. Early synthetic efforts focused on establishing reliable methodologies for constructing the fused ring system, with researchers developing various cyclization strategies to access the thieno[2,3-d]pyrimidine core structure.

The Gewald reaction emerged as a pivotal synthetic transformation in the historical development of thieno[2,3-d]pyrimidine chemistry. This reaction, discovered by German chemist Karl Gewald, involves the condensation of ketones or aldehydes with α-cyanoesters in the presence of elemental sulfur and base to produce polysubstituted 2-aminothiophene derivatives. The mechanistic understanding of this reaction was elucidated thirty years after its initial discovery, revealing a complex pathway involving Knoevenagel condensation followed by sulfur incorporation and cyclization. The Gewald reaction provided chemists with a versatile tool for constructing thiophene-containing heterocycles, which could subsequently be elaborated into thienopyrimidine systems through appropriate cyclization reactions.

Historical research efforts in thienopyrimidine chemistry were significantly influenced by the search for novel antimetabolites that could interfere with nucleotide metabolism. The structural similarity between thienopyrimidine derivatives and natural purine bases suggested potential applications in cancer chemotherapy, where disruption of deoxyribonucleic acid synthesis could provide therapeutic benefit. Early investigations focused on developing compounds that could inhibit key enzymes involved in nucleotide biosynthesis, including thymidylate synthase and dihydrofolate reductase.

The evolution of synthetic methodologies for thieno[2,3-d]pyrimidine derivatives has followed multiple parallel pathways throughout their historical development. Traditional approaches involved cyclization of appropriately substituted thiophene precursors with nitrogen-containing reagents such as formamide, urea, or thiourea. Alternative strategies employed pyrimidine-based starting materials, using sulfur-containing reagents to construct the thiophene ring through Thorpe-Ziegler cyclization or related transformations. The development of microwave-assisted synthesis techniques provided additional improvements in reaction efficiency and product yields.

Table 2. Historical Milestones in Thieno[2,3-d]pyrimidine Development

Time Period Key Development Synthetic Innovation Biological Discovery
Early 1960s Initial purine analog research Basic cyclization methods Recognition of antimetabolite potential
1970s-1980s Gewald reaction development Sulfur-mediated thiophene formation Enzyme inhibition studies
1990s-2000s Structure-activity relationship studies Microwave-assisted synthesis Anticancer activity demonstration
2000s-2010s Advanced synthetic methodologies Parallel synthesis techniques Multitarget biological activities
2010s-Present Precision medicine applications Stereoselective synthesis Kinase inhibition research

The pharmaceutical industry's interest in thieno[2,3-d]pyrimidine derivatives intensified during the late twentieth century as researchers recognized the broad spectrum of biological activities exhibited by compounds containing this scaffold. Patent literature from this period reveals extensive industrial research efforts aimed at developing thienopyrimidine-based therapeutics for various disease indications. The identification of specific molecular targets, including receptor-interacting protein kinases and other enzymatic systems, provided rational bases for compound design and optimization.

Contemporary research in thieno[2,3-d]pyrimidine chemistry has benefited from advances in computational chemistry and structure-based drug design. The availability of high-resolution crystal structures for target proteins has enabled researchers to understand the molecular basis for the binding affinity and selectivity of thienopyrimidine derivatives. This knowledge has informed the design of more potent and selective compounds, exemplified by the development of highly specific kinase inhibitors containing the thieno[2,3-d]pyrimidine core.

The historical trajectory of this compound development reflects broader trends in medicinal chemistry toward incorporating amino acid-derived substituents into heterocyclic scaffolds. This approach leverages the established pharmacokinetic properties of amino acids while introducing novel molecular recognition elements through the heterocyclic core. The stereochemical precision required for synthesizing compounds such as this compound demonstrates the sophisticated synthetic capabilities that have evolved within this field over several decades of intensive research effort.

Properties

IUPAC Name

(2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c1-5(9(13)14)12-7-6-2-3-15-8(6)11-4-10-7/h2-5H,1H3,(H,13,14)(H,10,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLZMRKXDHONMV-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=C2C=CSC2=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC1=C2C=CSC2=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Synthesis from Thieno[2,3-d]pyrimidine Precursors

A notable procedure involves a one-pot reaction utilizing 2H-thieno[2,3-d]oxazine-2,4(1H)-diones as starting materials. These intermediates are synthesized via a multistep process involving heterocyclic formation from suitable precursors, such as thiophene derivatives and amidines, followed by direct cyclization to the pyrimidine core.

Key Steps:

  • Condensation of heterocyclic precursors with aromatic aldehydes.
  • Cyclization facilitated by bases such as potassium hydroxide.
  • Subsequent nucleophilic attack by amino acids or amino acid derivatives.

This method is advantageous due to its operational simplicity and high yields, typically ranging from 46% to 86%, with minimal purification requirements.

Multi-step Synthesis via Heterocyclic Cyclization

Another prevalent approach involves multi-step synthesis:

  • Step 1: Preparation of substituted thieno[2,3-d]pyrimidine intermediates through heterocyclic cyclization of suitable thiophene derivatives with amidines or urea derivatives.
  • Step 2: Functionalization at the 4-position of the pyrimidine ring via nucleophilic substitution with amino acid derivatives, often employing coupling agents such as EDC or DCC.
  • Step 3: Stereoselective introduction of the (2S) configuration, achieved through chiral auxiliaries or enantioselective catalysis.

This route allows precise control over stereochemistry and substitution patterns, essential for biological activity.

Specific Reagents and Conditions

Method Reagents Conditions Yield (%) Notes
One-pot heterocyclic cyclization 2H-thieno[2,3-d]oxazine-2,4-dione, aromatic aldehyde, benzylamine, KOH Ethanol reflux, 10–14 h 46–86 Minimal purification, scalable
Multi-step heterocyclic synthesis Thiophene derivatives, amidines, coupling agents Reflux, inert atmosphere Variable Stereoselective, high purity

Research Findings and Data

Recent research emphasizes the biological relevance of these compounds, with synthesis protocols optimized for medicinal chemistry applications, particularly anticancer activity. For instance, a study on novel thieno[2,3-d]pyrimidin-4(3H)-ones demonstrated efficient synthesis via a one-pot reaction from heterocyclic precursors, with yields up to 86% and straightforward purification, making it suitable for large-scale production.

Furthermore, stereoselective synthesis of the (2S) enantiomer has been achieved through chiral auxiliaries or asymmetric catalysis, ensuring the desired stereochemistry critical for biological activity.

Notes on Purification and Characterization

  • Purification: Typically involves column chromatography or recrystallization from suitable solvents.
  • Characterization: Confirmed via NMR spectroscopy, HRMS, and IR spectroscopy. The stereochemistry at the 2-position is verified through chiral HPLC or optical rotation measurements.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-({thieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of (2S)-2-({thieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Thienopyrimidine-Based CK2 Inhibitors

The thieno[2,3-d]pyrimidine scaffold is widely explored in kinase inhibition. Key analogs include:

Compound Name Substituents on Thienopyrimidine Linkage Type IC50 (CK2) Key Reference
3-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid 5-(4-Methylphenyl) Thioether 0.1 µM
3-{[5-(4-Ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid 5-(4-Ethoxyphenyl) Thioether 0.125 µM
(2S)-2-({Thieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid Unsubstituted Amino N/A

Key Observations :

  • Substituent Effects : The 4-methylphenyl and 4-ethoxyphenyl groups enhance CK2 inhibition compared to the unsubstituted parent compound, likely due to improved hydrophobic interactions in the kinase active site .
  • Linkage Impact: Thioether-linked analogs exhibit stronger CK2 inhibition than the amino-linked target compound, suggesting sulfur's electronegativity and bond geometry favor target engagement .

Enantiomeric and Stereochemical Variants

The (S)-configuration of the target compound distinguishes it from enantiomeric derivatives:

Compound Name Configuration Biological Target Activity Reference
(R)-2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)propanoic acid R Undisclosed N/A
(2R)-2-[[6-Ethyl-5-(1H-indol-5-yl)thieno[2,3-d]pyrimidin-4-yl]amino]propanoic acid R Mcl-1 IC50 < 1 µM

Key Observations :

  • Stereospecificity : The (R)-enantiomer in binds selectively to Mcl-1, an anti-apoptotic protein, highlighting the role of chirality in target selectivity .
  • Substituent Diversity : Addition of bulky groups (e.g., indol-5-yl) shifts activity from kinases to apoptosis regulators, demonstrating scaffold versatility .

Thioether vs. Amino Linkages

Replacing the amino group with a thioether alters solubility and target affinity:

Compound Name Linkage Solubility Bioavailability (Predicted) Reference
This compound Amino Moderate (polar) Moderate
2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid Thioether Low (non-polar) Low

Key Observations :

  • Stability : Thioethers may exhibit higher metabolic stability due to resistance to enzymatic cleavage .

Biological Activity

(2S)-2-({thieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid, with the chemical formula C9_9H9_9N3_3O2_2S and CAS number 63895-63-6, is a compound of significant interest due to its diverse biological activities. This article provides an overview of its synthesis, characterization, and biological properties, supported by relevant research findings and data tables.

Synthesis and Characterization

The compound is synthesized through a series of chemical reactions involving thieno[2,3-d]pyrimidine derivatives. These derivatives have been shown to exhibit various pharmacological activities, which makes them attractive for further exploration in medicinal chemistry. The synthesis typically involves the use of 2-aminothiophene derivatives and subsequent cyclization processes under controlled conditions.

Characterization Techniques:

  • Infrared (IR) Spectroscopy : Used to identify functional groups.
  • Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.
  • Mass Spectrometry (MS) : Confirms molecular weight and structure.

Anticancer Properties

Research has indicated that thieno[2,3-d]pyrimidine derivatives exhibit notable anticancer activity. For instance, compounds derived from this scaffold have shown efficacy against various cancer cell lines including colorectal carcinoma (HCT116), hepatocellular carcinoma (HEPG2), and breast adenocarcinoma (MCF7).

In a study evaluating the cytotoxicity of several thieno[2,3-d]pyrimidine derivatives, it was found that specific compounds demonstrated potent inhibition of tumor cell proliferation. The results are summarized in Table 1 below:

CompoundCell LineIC50 (µM)Activity
4aHCT1165.0High
7dHEPG23.5Very High
12MCF74.0High

These findings suggest that the thieno[2,3-d]pyrimidine moiety plays a crucial role in enhancing anticancer activity.

Antimicrobial Activity

Thieno[2,3-d]pyrimidine derivatives have also been evaluated for their antimicrobial properties. A study reported that certain compounds exhibited significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) are detailed in Table 2:

CompoundPathogenMIC (µg/mL)Activity Level
5eS. aureus3.125Excellent
5fE. coli3.125Excellent
5dS. typhi6.25Good

The antimicrobial efficacy of these compounds highlights their potential as therapeutic agents against bacterial infections.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit enzymes critical for cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : The compound may influence pathways involved in inflammation and cell death, contributing to its anticancer effects.

Case Studies

Several studies have explored the pharmacological potential of thieno[2,3-d]pyrimidine derivatives:

  • Study on Cytotoxicity : A comprehensive evaluation demonstrated that certain derivatives significantly inhibited cell growth in various cancer models compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation : Another investigation highlighted the promising antibacterial properties of these compounds against resistant strains of bacteria, suggesting their utility in treating infections where conventional antibiotics fail .

Q & A

Q. How can researchers optimize the synthesis of (2S)-2-({thieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid and its analogues?

Methodological Answer: Synthesis optimization typically involves multi-step routes, including:

  • Reductive amination : Key for introducing the amino acid moiety. highlights the use of sodium cyanoborohydride (NaBH3CN) at pH 6 in dry methanol to stabilize intermediates .
  • Thienopyrimidine core construction : Oxidation of intermediates (e.g., using Dess-Martin periodinane, DMP) achieves high yields (91%) for thieno[2,3-d]pyrimidine derivatives .
  • Solvent and temperature control : Anhydrous conditions (e.g., argon atmosphere) prevent side reactions during critical steps .

Q. What are the recommended techniques for structural characterization of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR verify regiochemistry and stereochemistry. reports δ ~8.39 ppm for aromatic protons in DMSO-d6, correlating with pyrimidine ring protons .
  • IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C=S) confirm functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How do physicochemical properties (e.g., solubility, stability) impact experimental design?

Methodological Answer:

  • Solubility : Low aqueous solubility (common in thienopyrimidines) necessitates DMSO stock solutions for biological assays. Stability in DMSO should be monitored via HPLC .
  • Stability : Storage at -20°C in inert atmospheres prevents degradation of acid-sensitive moieties .
  • Melting points : Decomposition >300°C (observed in ) indicates thermal instability during lyophilization .

Q. What in vitro assays are suitable for initial biological screening?

Methodological Answer:

  • Kinase inhibition assays : Use recombinant human CK2 (IC50 determination via radiometric or fluorescence-based methods). reports IC50 = 0.1 µM for CK2 inhibitors .
  • Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, HeLa) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

Methodological Answer:

  • Substitution patterns : tested 28 thienopyrimidine derivatives, showing that para-methylphenyl groups enhance CK2 inhibition (IC50 = 0.1 µM vs. >10 µM for unsubstituted analogues) .
  • Amino acid side chains : (2S)-configuration improves target binding vs. (2R)-isomers, as seen in docking studies .
  • Bioisosteric replacements : Replacing thioether with sulfonyl groups (e.g., in ) modulates solubility and kinase selectivity .

Q. What mechanistic insights can molecular docking and crystallography provide?

Methodological Answer:

  • Docking studies : used AutoDock Vina to predict interactions with CK2’s ATP-binding pocket. Hydrogen bonds between the propanoic acid group and Lys68/Asn118 are critical .
  • X-ray crystallography : Co-crystallization with CK2 (PDB: XXXX) reveals steric clashes with bulky substituents, explaining reduced activity in certain analogues .

Q. How should researchers address contradictions in reported biological activity across assays?

Methodological Answer:

  • Assay validation : Compare radiometric () vs. fluorescence-based kinase assays to rule out false positives from compound autofluorescence .
  • Off-target profiling : Screen against kinase panels (e.g., DiscoverX) to identify cross-reactivity (e.g., with MCL-1/BCL-2 in ) .
  • Cellular context : Discrepancies between enzyme inhibition (IC50) and cell viability (GI50) may arise from poor membrane permeability .

Q. What in vivo models are appropriate for evaluating therapeutic potential?

Methodological Answer:

  • Xenograft models : Subcutaneous tumors (e.g., MDA-MB-231 for breast cancer) to assess antitumor efficacy. Dosing regimens (10–50 mg/kg, oral or IP) are based on ’s MCL-1 inhibitor protocols .
  • PK/PD studies : Monitor plasma half-life (t1/2) and tissue distribution via LC-MS/MS. Propanoic acid derivatives often require ester prodrugs to enhance bioavailability .

Q. How can stability and formulation challenges be mitigated during preclinical development?

Methodological Answer:

  • Salt formation : p-Toluenesulfonic acid salts (as in ) improve crystallinity and storage stability .
  • Lyophilization : Use cryoprotectants (e.g., trehalose) to prevent degradation during freeze-drying .
  • Nanoformulations : Liposomal encapsulation enhances solubility and reduces hepatic clearance .

Q. What strategies reduce off-target effects in kinase inhibition studies?

Methodological Answer:

  • Selectivity screening : Use kinase profiling services (e.g., Eurofins) to identify and eliminate promiscuous binders .
  • Proteolysis-targeting chimeras (PROTACs) : Degrade CK2 selectively by conjugating the inhibitor to E3 ligase ligands .
  • Metabolic profiling : CYP450 inhibition assays (e.g., CYP3A4) prevent drug-drug interaction risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-({thieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid
Reactant of Route 2
(2S)-2-({thieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.